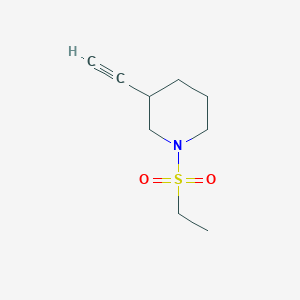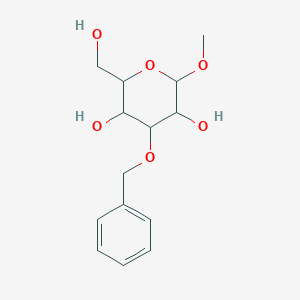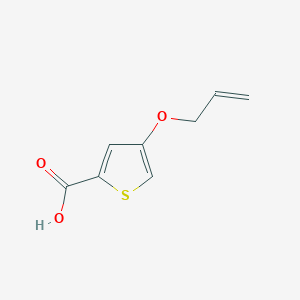
Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a difluoromethylthio group, a hydroxyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Difluoromethylthio Group: This step often involves the use of difluoromethylthiolating agents such as difluoromethylthiol chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethylthio group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the difluoromethylthio group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Methyl 5-((difluoromethyl)thio)-3-oxothiophene-2-carboxylate.
Reduction: Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of difluoromethylthio groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the difluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The hydroxyl and carboxylate groups can participate in additional interactions, stabilizing the compound within the active site of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-((trifluoromethyl)thio)-3-hydroxythiophene-2-carboxylate
- Methyl 5-((chloromethyl)thio)-3-hydroxythiophene-2-carboxylate
- Methyl 5-((methylthio)-3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable scaffold for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C7H6F2O3S2 |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
methyl 5-(difluoromethylsulfanyl)-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H6F2O3S2/c1-12-6(11)5-3(10)2-4(13-5)14-7(8)9/h2,7,10H,1H3 |
InChI-Schlüssel |
XHJXFIVDJRMWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(S1)SC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)



![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)



![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)


